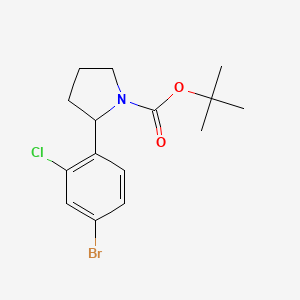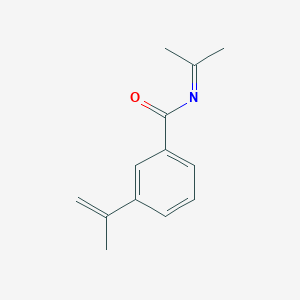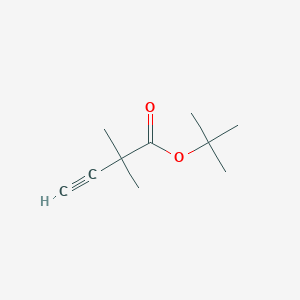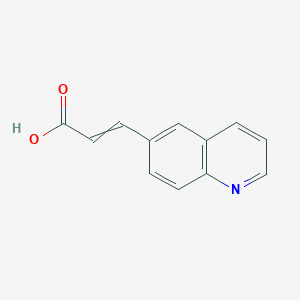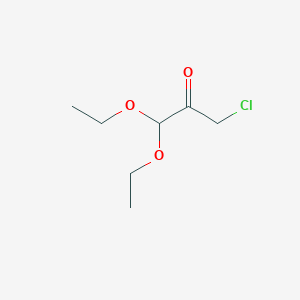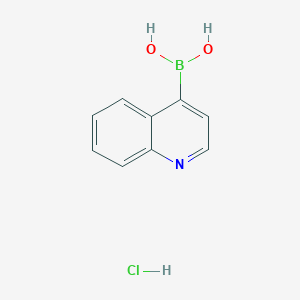
Quinolin-4-ylboronic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-喹啉硼酸盐酸盐是一种化学化合物,分子式为C9H8BNO2·HCl。它是喹啉的衍生物,喹啉是一种杂环芳香族有机化合物。4-喹啉硼酸盐酸盐以其在各个领域的应用而闻名,包括有机合成、药物化学和材料科学。
准备方法
合成路线和反应条件
4-喹啉硼酸盐酸盐的合成通常涉及在铃木-宫浦偶联条件下,用硼酸衍生物与4-溴喹啉反应。此反应由钯催化,并需要碳酸钾等碱。反应在甲苯或乙醇等有机溶剂中于升高的温度下进行。
工业生产方法
4-喹啉硼酸盐酸盐的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件以最大程度地提高产量和纯度。连续流动合成和微波辅助合成等技术被用来提高效率并降低生产成本。
化学反应分析
反应类型
4-喹啉硼酸盐酸盐会发生各种化学反应,包括:
氧化: 它可以被氧化形成4-喹啉硼酸。
还原: 还原反应可以将其转化为其他喹啉衍生物。
取代: 它可以参与亲核取代反应,形成不同的取代喹啉化合物。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤代烷和卤代芳烃等试剂用于取代反应。
形成的主要产物
从这些反应中形成的主要产物包括各种取代喹啉衍生物,这些衍生物在药物和农用化学品中具有应用。
科学研究应用
4-喹啉硼酸盐酸盐在科学研究中具有广泛的应用:
化学: 它被用作有机合成的构建块,特别是在通过铃木-宫浦偶联形成碳-碳键方面。
生物学: 它被用于合成具有生物活性的分子,包括潜在的药物候选者。
医学: 喹啉衍生物在治疗疟疾、癌症和细菌感染等疾病方面显示出前景。
工业: 它被用于开发先进材料,包括聚合物和电子器件。
作用机制
4-喹啉硼酸盐酸盐的作用机制涉及其与各种分子靶标形成稳定复合物的能力。在药物化学中,它充当酶和受体的抑制剂,破坏生物途径并发挥治疗作用。硼酸部分允许它与酶的活性位点相互作用,导致其活性被抑制。
相似化合物的比较
类似化合物
喹啉: 一种具有类似结构但缺少硼酸基团的母体化合物。
4-喹啉硼酸: 与4-喹啉硼酸盐酸盐类似,但没有盐酸盐。
4-溴喹啉: 合成4-喹啉硼酸盐酸盐的前体。
独特性
4-喹啉硼酸盐酸盐的独特性在于同时存在喹啉和硼酸部分,这赋予了其独特的化学反应性和生物活性。这种组合使其成为各种研究和工业应用中宝贵的化合物。
属性
分子式 |
C9H9BClNO2 |
|---|---|
分子量 |
209.44 g/mol |
IUPAC 名称 |
quinolin-4-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C9H8BNO2.ClH/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9;/h1-6,12-13H;1H |
InChI 键 |
UJXFXGRENMLARN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=NC2=CC=CC=C12)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B12442226.png)

![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)


